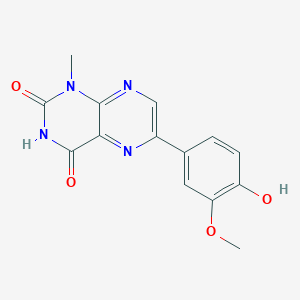
6-(4-Hydroxy-3-methoxyphenyl)-1-methylpteridine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-Hydroxy-3-methoxyphenyl)-1-methylpteridine-2,4-dione is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pteridine core substituted with a hydroxy-methoxyphenyl group and a methyl group, making it a subject of interest in medicinal chemistry and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Hydroxy-3-methoxyphenyl)-1-methylpteridine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate pteridine derivatives with 4-hydroxy-3-methoxybenzaldehyde under controlled conditions. The reaction is often catalyzed by acids or bases, depending on the desired pathway, and requires precise temperature and pH control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and advanced purification methods, such as chromatography and crystallization, ensures the efficient production of high-purity this compound.
化学反应分析
Types of Reactions
6-(4-Hydroxy-3-methoxyphenyl)-1-methylpteridine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted analogs, depending on the specific reagents and conditions used.
科学研究应用
6-(4-Hydroxy-3-methoxyphenyl)-1-methylpteridine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex organic molecules.
作用机制
The mechanism of action of 6-(4-Hydroxy-3-methoxyphenyl)-1-methylpteridine-2,4-dione involves its interaction with various molecular targets and pathways. The compound’s hydroxy and methoxy groups play a crucial role in its reactivity and biological activity. It can modulate oxidative stress pathways by scavenging free radicals and inhibiting pro-inflammatory enzymes. Additionally, it may interact with specific receptors and enzymes, influencing cellular signaling pathways and gene expression.
相似化合物的比较
Similar Compounds
Curcumin: 1,7-bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione, known for its anti-inflammatory and antioxidant properties.
Ferulic Acid: 4-hydroxy-3-methoxycinnamic acid, widely studied for its antioxidant and anti-inflammatory effects.
Vanillic Acid: 4-hydroxy-3-methoxybenzoic acid, known for its antioxidant properties.
Uniqueness
6-(4-Hydroxy-3-methoxyphenyl)-1-methylpteridine-2,4-dione is unique due to its pteridine core, which imparts distinct chemical and biological properties compared to other similar compounds. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
属性
CAS 编号 |
64233-17-6 |
|---|---|
分子式 |
C14H12N4O4 |
分子量 |
300.27 g/mol |
IUPAC 名称 |
6-(4-hydroxy-3-methoxyphenyl)-1-methylpteridine-2,4-dione |
InChI |
InChI=1S/C14H12N4O4/c1-18-12-11(13(20)17-14(18)21)16-8(6-15-12)7-3-4-9(19)10(5-7)22-2/h3-6,19H,1-2H3,(H,17,20,21) |
InChI 键 |
DAJYZYCUKBMTJH-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=NC=C(N=C2C(=O)NC1=O)C3=CC(=C(C=C3)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



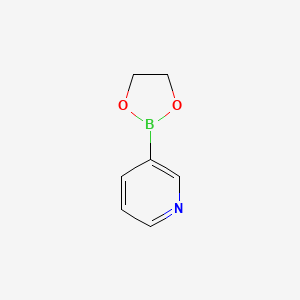
![5,5,7,7-Tetramethyl-3-(2-nitrophenyl)-4-oxidofuro[3,4-e][1,2,4]triazin-4-ium](/img/structure/B14000947.png)
![2,4-dichloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline](/img/structure/B14000949.png)
![N-butylbutan-1-amine;2-[[4-[(dibutylamino)diazenyl]benzoyl]amino]pentanedioic acid](/img/structure/B14000955.png)
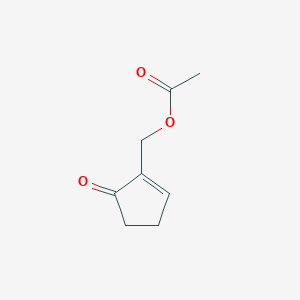
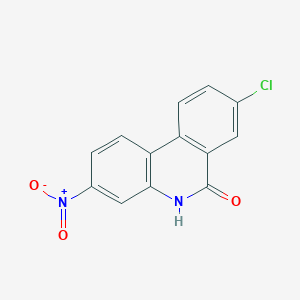
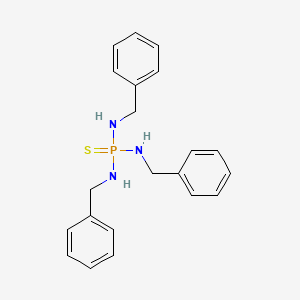
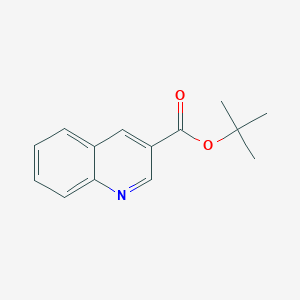
![3-Bromo-1H-imidazo[1,2-a]pyridine-7-amine](/img/structure/B14000970.png)

![Ethyl 4-{4-[(1e)-3-cyclohexyl-3-methyltriaz-1-en-1-yl]phenyl}butanoate](/img/structure/B14000985.png)
![Tert-butyl 6-(tosyloxy)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B14000993.png)

